molecular formula C6H11NO2 B13168037 1-(1-Aminocyclopropyl)-2-methoxyethan-1-one

1-(1-Aminocyclopropyl)-2-methoxyethan-1-one

Cat. No.: B13168037
M. Wt: 129.16 g/mol
InChI Key: AYUZXTSVENQGCK-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-2-methoxyethan-1-one is a chemical compound that features a cyclopropyl group attached to an amino group and a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopropyl)-2-methoxyethan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-Aminocyclopropyl)-2-methoxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions lead to various biological effects, such as changes in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclopropyl)-2-methoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-2-methoxyethanone

InChI

InChI=1S/C6H11NO2/c1-9-4-5(8)6(7)2-3-6/h2-4,7H2,1H3

InChI Key

AYUZXTSVENQGCK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1(CC1)N

Origin of Product

United States

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